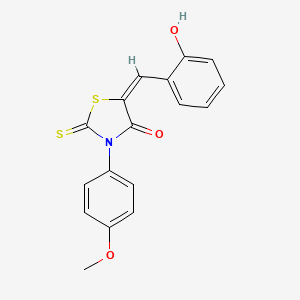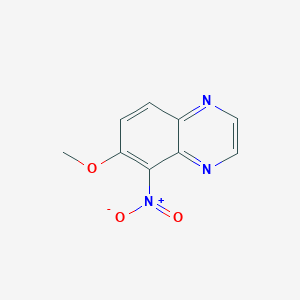
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El Ácido 3-(1,3-dioxo-1,3-dihidro-2H-isoindol-2-il)-3-fenilpropanoico es un compuesto orgánico que pertenece a la clase de las ftalimidas. Estos compuestos se caracterizan por la presencia de una unidad 1,3-dioxoisoindolina. Las ftalimidas son conocidas por sus diversas aplicaciones en varios campos, incluida la química medicinal y la ciencia de los materiales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del Ácido 3-(1,3-dioxo-1,3-dihidro-2H-isoindol-2-il)-3-fenilpropanoico generalmente implica la reacción del anhídrido ftálico con una amina adecuada, seguida de reacciones posteriores para introducir la unidad de ácido fenilpropanoico. Las condiciones de reacción a menudo incluyen el uso de solventes orgánicos como diclorometano o tolueno, y catalizadores como trietilamina para facilitar la reacción.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando condiciones de reacción similares, pero optimizadas para obtener mayores rendimientos y pureza. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
El Ácido 3-(1,3-dioxo-1,3-dihidro-2H-isoindol-2-il)-3-fenilpropanoico experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar quinonas correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus aminas o alcoholes correspondientes.
Sustitución: El compuesto puede experimentar reacciones de sustitución nucleofílica, donde la unidad ftalimida es reemplazada por otros grupos funcionales.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como hidruro de aluminio y litio e hidruro de sodio y boro se utilizan con frecuencia.
Sustitución: Los nucleófilos como las aminas y los tioles se utilizan en condiciones básicas para facilitar las reacciones de sustitución.
Principales productos
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir quinonas, mientras que la reducción puede producir aminas o alcoholes.
Aplicaciones Científicas De Investigación
El Ácido 3-(1,3-dioxo-1,3-dihidro-2H-isoindol-2-il)-3-fenilpropanoico tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: La investigación está en curso para explorar su potencial como agente terapéutico en diversas enfermedades.
Industria: Se utiliza en la producción de polímeros y otros materiales avanzados.
Mecanismo De Acción
El mecanismo de acción del Ácido 3-(1,3-dioxo-1,3-dihidro-2H-isoindol-2-il)-3-fenilpropanoico implica su interacción con objetivos y vías moleculares específicas. El compuesto puede unirse a enzimas y receptores, modulando su actividad y conduciendo a varios efectos biológicos. Los objetivos y vías moleculares exactos dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
- 3-(1,3-Dioxo-1,3-dihidro-2H-isoindol-2-il)-N-fenilbenzamida
- Metil 2-(1,3-dioxo-1,3-dihidro-2H-isoindol-2-il)-3-hidroxipropanoato
- O-[2-(1,3-dioxo-1,3-dihidro-2H-isoindol-2-il)etil] (4-yodofenil)tiocarbamato
Singularidad
El Ácido 3-(1,3-dioxo-1,3-dihidro-2H-isoindol-2-il)-3-fenilpropanoico es único debido a sus características estructurales específicas y la presencia de las unidades ftalimida y ácido fenilpropanoico. Esta combinación confiere propiedades químicas y biológicas distintas, lo que lo hace valioso para diversas aplicaciones en investigación e industria.
Propiedades
Número CAS |
83256-46-6 |
|---|---|
Fórmula molecular |
C17H13NO4 |
Peso molecular |
295.29 g/mol |
Nombre IUPAC |
3-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoic acid |
InChI |
InChI=1S/C17H13NO4/c19-15(20)10-14(11-6-2-1-3-7-11)18-16(21)12-8-4-5-9-13(12)17(18)22/h1-9,14H,10H2,(H,19,20) |
Clave InChI |
VXNFNYYAZGURGL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(CC(=O)O)N2C(=O)C3=CC=CC=C3C2=O |
Solubilidad |
43.9 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


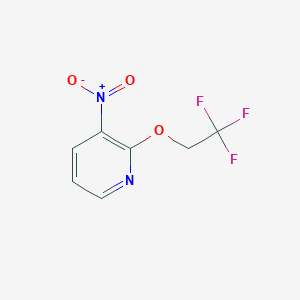

![3-ethyl-1H,2H,3H,9H-[1,2,4]triazolo[3,2-b]quinazoline-2,9-dithione](/img/structure/B11711589.png)

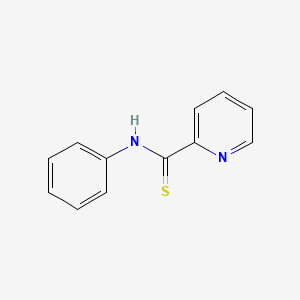
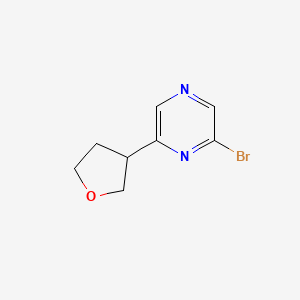
![3-[(2E)-2-(5-bromo-2,3-dimethoxybenzylidene)hydrazinyl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B11711598.png)
![2-{(3Z)-3-[(4-bromobenzoyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-methylphenyl)acetamide](/img/structure/B11711609.png)
![1-[3-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone](/img/structure/B11711629.png)
![N-({N'-[(E)-(Pyridin-3-YL)methylidene]hydrazinecarbonyl}methyl)thiophene-2-carboxamide](/img/structure/B11711632.png)

![2-chloro-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11711640.png)
